molecular formula C16H13ClFIO4 B13015377 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid

Cat. No.: B13015377
M. Wt: 450.63 g/mol
InChI Key: PBAPKQXBZTXOTO-UHFFFAOYSA-N
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Description

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid is a complex organic compound characterized by the presence of chloro, fluoro, ethoxy, and iodo substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzyl alcohol, 3-ethoxy-5-iodobenzoic acid, and appropriate reagents.

    Etherification: The first step involves the etherification of 2-chloro-4-fluorobenzyl alcohol with 3-ethoxy-5-iodobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can modify the benzoic acid moiety.

Scientific Research Applications

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique substituents make it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of halogenated benzoic acids on biological systems.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid
  • 4-((2-Chloro-4-fluorobenzyl)oxy)phenylboronic acid

Uniqueness

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid is unique due to the combination of chloro, fluoro, ethoxy, and iodo substituents on the benzoic acid core. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H13ClFIO4

Molecular Weight

450.63 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-5-iodobenzoic acid

InChI

InChI=1S/C16H13ClFIO4/c1-2-22-14-6-10(16(20)21)5-13(19)15(14)23-8-9-3-4-11(18)7-12(9)17/h3-7H,2,8H2,1H3,(H,20,21)

InChI Key

PBAPKQXBZTXOTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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